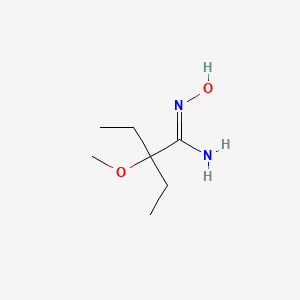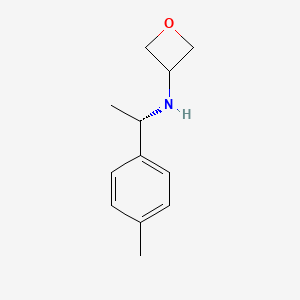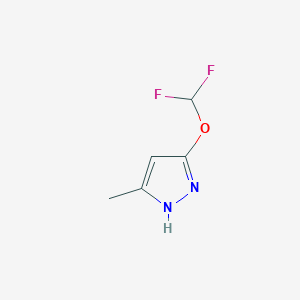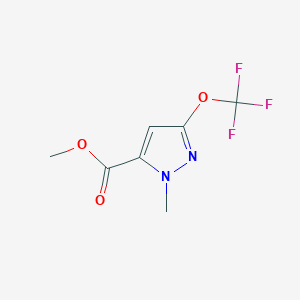
Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethoxy group attached to the pyrazole ring enhances the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate typically involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by trapping with electrophiles . The lithiation process is often carried out in a flow reactor to ensure precise control over reaction conditions and avoid precipitation .
Industrial Production Methods: Industrial production methods for this compound may involve scaling up the lithiation process and optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors is advantageous for large-scale production due to their ability to maintain consistent reaction conditions and improve safety .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate has several scientific research applications:
Biology: The compound’s stability and lipophilicity make it useful in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to target proteins, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol
Comparison: Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate is unique due to the presence of the trifluoromethoxy group, which enhances its stability and lipophilicity compared to similar compounds with trifluoromethyl or hydroxyl groups. This unique feature makes it more suitable for applications requiring high stability and resistance to degradation .
Eigenschaften
Molekularformel |
C7H7F3N2O3 |
|---|---|
Molekulargewicht |
224.14 g/mol |
IUPAC-Name |
methyl 2-methyl-5-(trifluoromethoxy)pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H7F3N2O3/c1-12-4(6(13)14-2)3-5(11-12)15-7(8,9)10/h3H,1-2H3 |
InChI-Schlüssel |
VMWCWGJKTUVMNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)OC(F)(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



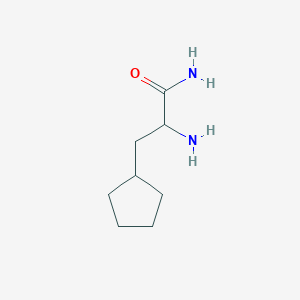
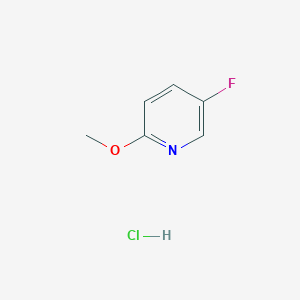

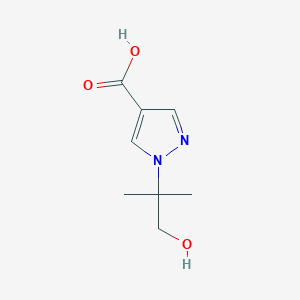

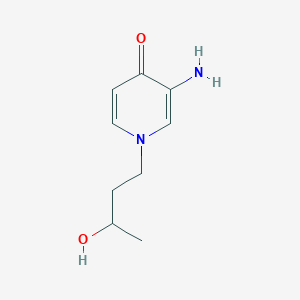
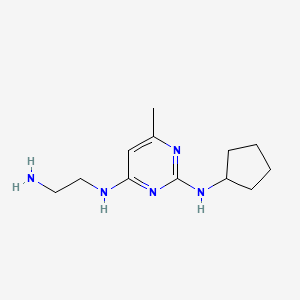
![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)
